molecular formula C11H6Cl2N2O3 B15161651 5-(3,4-Dichlorophenylmethylene)hexahydropyrimidine-2,4,6-trione CAS No. 148119-31-7

5-(3,4-Dichlorophenylmethylene)hexahydropyrimidine-2,4,6-trione

Cat. No.: B15161651
CAS No.: 148119-31-7
M. Wt: 285.08 g/mol
InChI Key: QCMSLEGYKUUIKJ-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenylmethylene)hexahydropyrimidine-2,4,6-trione is a synthetic organic compound characterized by its unique structure, which includes a hexahydropyrimidine ring substituted with a 3,4-dichlorophenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenylmethylene)hexahydropyrimidine-2,4,6-trione typically involves the condensation of 3,4-dichlorobenzaldehyde with barbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethylene group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,4-Dichlorophenylmethylene)hexahydropyrimidine-2,4,6-trione is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. Research has shown that modifications to the phenylmethylene group can enhance the compound’s activity against certain diseases, including cancer and diabetes .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-(3,4-Dichlorophenylmethylene)hexahydropyrimidine-2,4,6-trione exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dihydroxyphenylmethylene)hexahydropyrimidine-2,4,6-trione
  • 5-(3,4-Dimethoxyphenylmethylene)hexahydropyrimidine-2,4,6-trione
  • 5-(3,4-Difluorophenylmethylene)hexahydropyrimidine-2,4,6-trione

Uniqueness

Compared to its analogs, 5-(3,4-Dichlorophenylmethylene)hexahydropyrimidine-2,4,6-trione is unique due to the presence of chlorine atoms, which can significantly influence its reactivity and biological activity. The dichloro substitution enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions and potentially more potent in biological applications.

Properties

CAS No.

148119-31-7

Molecular Formula

C11H6Cl2N2O3

Molecular Weight

285.08 g/mol

IUPAC Name

5-[(3,4-dichlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H6Cl2N2O3/c12-7-2-1-5(4-8(7)13)3-6-9(16)14-11(18)15-10(6)17/h1-4H,(H2,14,15,16,17,18)

InChI Key

QCMSLEGYKUUIKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)NC(=O)NC2=O)Cl)Cl

Origin of Product

United States

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